2-Benzoylbenzamide

Overview

Description

Synthesis Analysis

Benzamides, including 2-Benzoylbenzamide, can be synthesized through a green and highly efficient method involving the one-pot condensation of benzoic acids and amines .Molecular Structure Analysis

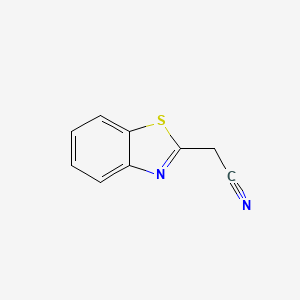

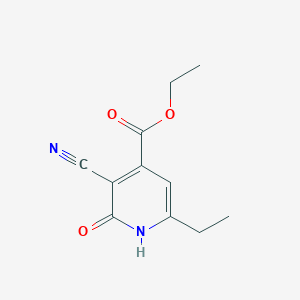

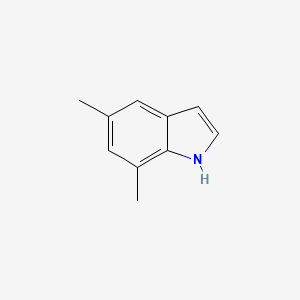

The molecular formula of 2-Benzoylbenzamide is C14H11NO2, and its molecular weight is 225.24 g/mol . The polymorphism of 2-Benzoylbenzamide has been studied, and two new polymorphs were obtained after recrystallization trials with different solvents .Chemical Reactions Analysis

Benzamides, including 2-Benzoylbenzamide, have been synthesized through a series of novel reactions, and the products were determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 2-Benzoylbenzamide can be influenced by its molecular structure and the intermolecular interactions it can form . The melting point, a stable physical property, can be used to identify the sample .Scientific Research Applications

Polymorphism Research

2-Benzoylbenzamide has been used in the study of polymorphism, which is the occurrence of identical compounds organized in more than one repeating pattern of the solid form . The crystal structures of two new polymorphs of 2-benzoylbenzamide were obtained after recrystallization trials with different solvents . This research is important as changing the crystalline form of the solid results in a new unit cell with different interactions between the atoms, thus the physical and chemical properties of each polymorph will be different from each other .

Thermal Characterization

The compound has been analyzed by means of single-crystal and powder X-ray diffraction with variable temperatures . This is crucial in understanding the polymorphism of compounds under non-ambient conditions of temperature and pressure to avoid changes in the crystalline structure during manufacturing .

Pharmaceutical Research

Anthranilamide derivatives, such as 2-benzamido-N-benzoylbenzamide, are used for analgesic, antipyretic, anti-inflammatory, antimicrobial, antiangiogenic, and anticoagulant activity . The structure of the 2-benzamido-N-benzoylbenzamide was confirmed by UV-Vis Spectrophotometry, FT-IR and 1H-NMR .

Synthesis and Characterization

2-Benzamido-N-benzoylbenzamide was obtained via the Schotten-Baumann reaction through the acylation of anthranilamide with benzoyl chloride . The structure of the 2-benzamido-N-benzoylbenzamide was purified by Thin Layer Chromatography (TLC) and melting point range test .

Mechanism of Action

Target of Action

Benzamide derivatives, which include 2-benzoylbenzamide, have been found to exhibit various biological activities . For instance, some benzamide derivatives have shown anticancer activities, suggesting that they may target proteins or enzymes involved in cell proliferation and survival .

Mode of Action

It is known that the structure and substitution pattern of benzamide derivatives can influence their biological activity . For example, the linker group and substitutions at N-1, C-2, C-5, and C-6 positions have been found to contribute to the anticancer activity of certain benzimidazole derivatives

Biochemical Pathways

For instance, benzamide derivatives with anticancer activity may affect pathways related to cell cycle regulation, apoptosis, and DNA repair .

Pharmacokinetics

For instance, 2-Benzoylbenzamide has a molecular weight of 225.249 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Given the biological activities associated with benzamide derivatives, it is possible that 2-benzoylbenzamide could have effects such as inhibiting cell proliferation or inducing apoptosis in cancer cells .

Safety and Hazards

Future Directions

The polymorphism of 2-Benzoylbenzamide has been studied, and the discovery of new polymorphs suggests potential future directions in the study of this compound . Additionally, the synthesis of benzamides, including 2-Benzoylbenzamide, for potential therapeutic applications is an area of ongoing research.

properties

IUPAC Name |

2-benzoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c15-14(17)12-9-5-4-8-11(12)13(16)10-6-2-1-3-7-10/h1-9H,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVBZJXNXCEFJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324936 | |

| Record name | 2-benzoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7500-78-9 | |

| Record name | NSC408017 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: 2-Benzoylbenzamide derivatives exhibit a fascinating phenomenon called ring-chain tautomerism. What are the main tautomeric forms observed, and which one is predominant?

A1: 2-Benzoylbenzamide derivatives exist in equilibrium between two main tautomeric forms: the cyclic hydroxylactam (or aminolactone) and the open-chain acylamide (or iminocarboxylic acid) []. The research suggests that the cyclic tautomer (hydroxylactam or aminolactone) is predominant in most cases. The equilibrium between these forms is influenced by factors like the substituents on the nitrogen atom, solvent, and temperature.

Q2: How does the structure of 2-Benzoylbenzamide derivatives influence the tautomeric equilibrium constant (K)?

A2: Studies show that the equilibrium constant (K) for aminolactone–iminocarboxylic acid tautomerization in 2-Benzoylbenzamide derivatives is influenced by the electron-donating or electron-withdrawing nature of substituents. This effect follows similar trends observed in the corresponding hydroxylactone–acylcarboxylic acid tautomeric systems []. For example, electron-withdrawing groups on the nitrogen atom tend to stabilize the open-chain tautomer, thus increasing the K value.

Q3: Can you elaborate on the solid-state photoreactivity of N,N-Disubstituted 2-Benzoylbenzamides?

A3: N,N-Disubstituted 2-Benzoylbenzamides have demonstrated the ability to undergo absolute asymmetric phthalide synthesis upon exposure to light in the solid state [, ]. This reaction is believed to proceed through a radical pair intermediate, highlighting the unique photochemical behavior of these compounds.

Q4: What insights do crystallographic studies provide about the structural features of 2-Benzoylbenzamide derivatives?

A4: X-ray crystallography studies reveal valuable information about the bond lengths and conformations adopted by 2-Benzoylbenzamide derivatives in their solid state []. For instance, analyses of various derivatives, including chlorides, amides, esters, and anhydrides, have unveiled trends in bond distances within the isobenzofuran ring system. These variations in bond lengths correlate with the basicity of the attached groups, offering valuable insights into the electronic distribution within these molecules.

Q5: What analytical techniques are commonly employed to study 2-Benzoylbenzamide and its derivatives?

A5: Researchers utilize a combination of techniques to characterize 2-Benzoylbenzamide derivatives. These include:

- IR Spectroscopy: To identify functional groups and study tautomeric equilibria [].

- 1H NMR Spectroscopy: To determine the structure and analyze tautomeric ratios [].

- Mass Spectrometry: To study fragmentation patterns and confirm molecular weight [].

- X-ray Crystallography: To determine the solid-state structure and analyze bond lengths [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1330632.png)

![1H-Imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B1330633.png)